molecular formula C8H8NO2 B579700 Nitroxide,  4-acetylphenyl  (9CI) CAS No. 17119-87-8

Nitroxide, 4-acetylphenyl (9CI)

Cat. No.: B579700
CAS No.: 17119-87-8
M. Wt: 150.157
InChI Key: HQUUJCTWGWCNCJ-UHFFFAOYSA-N
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Description

Nitroxides are stable free radicals characterized by a nitroxyl group (NO•) attached to an organic scaffold. The compound Nitroxide, 4-acetylphenyl (9CI) is a derivative where the nitroxide group is bound to a phenyl ring substituted with an acetyl group (-COCH₃) at the para position. These compounds typically exhibit redox activity, making them candidates for energy storage systems (e.g., flow batteries) or biochemical probes .

Properties

CAS No.

17119-87-8

Molecular Formula

C8H8NO2

Molecular Weight

150.157

IUPAC Name

1-[4-($l^{1}

InChI

InChI=1S/C8H8NO2/c1-6(10)7-2-4-8(9-11)5-3-7/h2-5,9H,1H3

InChI Key

HQUUJCTWGWCNCJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N[O]

Synonyms

Nitroxide, 4-acetylphenyl (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Nitroxide, 4-acetylphenyl (9CI) with structurally analogous nitroxides, focusing on substituent effects and applications:

Compound Name Substituent Molecular Formula CAS Number Key Properties/Applications References
Nitroxide, 4-acetylphenyl (9CI) 4-acetylphenyl Not explicitly stated Not found Hypothesized redox activity; potential use in energy storage or fluorescence probes Inferred
Nitroxide, 4-carboxyphenyl (9CI) 4-carboxyphenyl (-COOH) C₇H₆NO₃ 32514-15-1 High solubility in aqueous electrolytes; used in flow batteries
Nitroxide, hydroxymethoxy-4-methylphenyl (9CI) 4-methyl, hydroxymethoxy C₈H₁₀NO₃ 91948-81-1 Enhanced stability due to electron-donating substituents; biochemical applications
Nitroxide, hydroxy-4-oxiranylphenyl (9CI) 4-oxiranyl, hydroxyl C₅H₁₂N₃O₃ 71855-08-8 Reactive epoxide group; potential for polymer crosslinking

Key Structural and Functional Differences:

In contrast, the carboxy group (-COOH) in 4-carboxyphenyl nitroxide increases hydrophilicity, making it suitable for aqueous flow battery electrolytes .

Substitution with non-planar groups (e.g., triazine or benzoheterocycles) reduces fluorescence response, suggesting that the acetylphenyl group may offer moderate binding affinity but weaker fluorescence compared to anthracene-based probes .

Applications in Energy Storage :
Nitroxides with appended polar groups (e.g., -COOH, -SO₃H) are prioritized in flow battery research due to their solubility and reversible redox behavior. The acetyl group’s moderate polarity may limit its utility in aqueous systems but could be advantageous in organic electrolytes .

Research Findings and Limitations

  • Flow Battery Performance : Nitroxides with sulfonate or phosphate groups exhibit higher charge capacity (>50 mAh/L) compared to acetylphenyl derivatives, which remain untested in this context .
  • Biochemical Probes : Anthracene-based 9CI analogues show strong fluorescence upon binding to G-quadruplex DNA (e.g., c-MYC promoter), but acetylphenyl nitroxides may lack the necessary planar geometry for effective stacking .

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